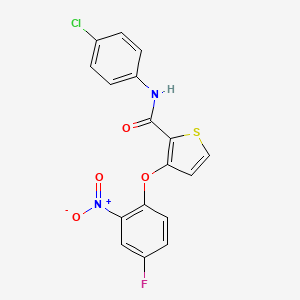

N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

Descripción

Chemical Structure: The compound (CAS: 303152-71-8) features a thiophene-2-carboxamide core with a 4-chlorophenyl group at the 2-position and a 4-fluoro-2-nitrophenoxy substituent at the 3-position . Its molecular formula is C₁₇H₁₁ClFN₂O₄S (calculated based on IUPAC name). The phenoxy group’s electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents likely influence its electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN2O4S/c18-10-1-4-12(5-2-10)20-17(22)16-15(7-8-26-16)25-14-6-3-11(19)9-13(14)21(23)24/h1-9H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKRYAWPWXHISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

Attachment of the Fluoronitrophenoxy Group: The fluoronitrophenoxy group can be attached through a nucleophilic aromatic substitution reaction using 4-fluoro-2-nitrophenol and a suitable base.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify optimal catalysts, solvents, and temperatures. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide exhibits significant antibacterial properties. Research indicates that the presence of the nitro group enhances its efficacy against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against common fungal strains such as Candida albicans. The structural components, particularly the thiophene moiety, may play a critical role in disrupting fungal cell membrane integrity .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro studies have reported IC50 values indicating effective cytotoxicity .

Case Study Example :

A study evaluated the compound's effect on human lung adenocarcinoma cells, demonstrating that it induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits cell growth but also promotes programmed cell death .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .

Summary of Applications

| Application Type | Evidence of Efficacy | Notable Findings |

|---|---|---|

| Antibacterial | Significant activity against E. coli and S. aureus | Enhanced efficacy due to nitro group |

| Antifungal | Effective against Candida albicans | Disruption of fungal cell membranes |

| Anticancer | Promising results in MCF-7 and A549 cells | Induction of apoptosis via caspase activation |

| Anti-inflammatory | Potential modulation of inflammatory pathways | Further research needed for validation |

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Nitrothiophene Carboxamides ()

Two compounds from share the nitro-thiophene-carboxamide backbone but differ in substituents:

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂

- Purity : 42%

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular Formula : C₁₄H₇F₂N₃O₃S₂

- Purity : 99.05%

Key Differences :

- Substituents: Both feature thiazole-linked aryl groups (vs. phenoxy in the main compound), which may enhance antibacterial activity via target binding .

- Nitro Position: Nitro at thiophene-5 (vs. phenoxy-2 in the main compound), altering electronic distribution.

Piperidine-Linked Thiophene Carboxamides ()

Compounds 54–59 incorporate piperidine-4-yloxy phenyl groups:

- Example : N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54)

- Molecular Formula : C₂₂H₂₂ClN₂O₂S

- Melting Point : 169–171°C

Key Differences :

Sulfonamide and Sulfonyl Derivatives ()

N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide ()

- Molecular Formula : C₂₅H₂₁ClN₂O₃S₂

- Molecular Weight : 497.02 g/mol

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ Molecular Weight: 426.34 g/mol

Key Differences :

- Electron Effects: Sulfonamide/sulfonyl groups are strong electron-withdrawing, increasing stability but reducing reactivity compared to the nitro-phenoxy group in the main compound.

- Lipophilicity : Bulkier substituents (e.g., 4-methylphenyl) may reduce aqueous solubility.

Halogen-Substituted Derivatives ()

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide () Molecular Formula: C₁₁H₇ClN₂O₃S Simpler Backbone: Lacks the phenoxy substituent, reducing steric hindrance.

N-(4-Chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]thiophene-2-carboxamide () Molecular Formula: C₁₈H₁₂Cl₃NOS₂ Density: 1.51 g/cm³ (predicted)

Key Differences :

Nitro-Substituted Phenyl Analogs ()

N-(2-Nitrophenyl)thiophene-2-carboxamide :

- Crystal Structure : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest planar conformation .

- Biological Activity: Genotoxicity reported in carboxanilide derivatives, highlighting safety considerations.

Data Table: Comparative Overview

Actividad Biológica

N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS No. 303152-71-8) is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H10ClFN2O4S

Molecular Weight: 392.79 g/mol

The compound features a thiophene core substituted with a chlorophenyl group, a fluoro-nitrophenoxy moiety, and a carboxamide functional group. These structural elements are believed to contribute significantly to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity: The compound has shown promising results in inhibiting tumor cell proliferation. Studies indicate that it may induce apoptosis in cancer cells by affecting key signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties: Preliminary investigations suggest that this compound exhibits antibacterial activity against various strains of bacteria. The presence of the nitro group is thought to enhance its potency against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth, potentially disrupting their normal functions.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: HCT-15 (colon carcinoma), A-431 (epidermoid carcinoma).

- IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has indicated that the compound possesses noteworthy antibacterial properties:

- Tested Strains: The compound was evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Results: It demonstrated effective inhibition at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Studies

-

Case Study on Tumor Inhibition:

- Objective: To evaluate the efficacy of this compound on tumor growth in vivo.

- Methodology: Mice bearing HCT-15 tumors were treated with varying doses of the compound.

- Findings: Significant reduction in tumor size was observed compared to control groups, supporting its potential as an anticancer therapeutic .

-

Case Study on Antibacterial Efficacy:

- Objective: To assess the antibacterial effects against resistant bacterial strains.

- Methodology: The compound was tested using the disc diffusion method.

- Findings: It showed substantial zones of inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in addressing antibiotic resistance .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling substituted aryl amines with activated thiophene intermediates. Key methods include:

- Neat Reactions : Solvent-free conditions at room temperature or elevated temperatures (e.g., fusion methods) to minimize side reactions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics using cyclohexanone or Al₂O₃ as a solid support, often achieving higher yields compared to conventional heating .

- Stepwise Functionalization : Sequential introduction of the 4-fluoro-2-nitrophenoxy and 4-chlorophenyl groups via nucleophilic aromatic substitution or amidation .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Neat Reaction | 65–75 | >90 | RT, 24 h | |

| Microwave Irradiation | 85–92 | >95 | 150°C, 20 min, Al₂O₃ catalyst | |

| Conventional Reflux | 70–78 | >90 | Acetonitrile, 1 h reflux |

Q. How is the compound structurally characterized, and what spectroscopic markers are critical for validation?

Answer: Key characterization techniques include:

- ¹H/¹³C NMR : Confirmation of aromatic protons (δ 6.8–8.2 ppm for chlorophenyl and nitrophenoxy groups) and carboxamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching the molecular formula (C₁₇H₁₁ClFN₂O₄S) .

- X-ray Crystallography (if applicable): Resolves dihedral angles between thiophene and phenyl rings, critical for understanding molecular packing and stability .

Advanced Research Questions

Q. How do halogen substituents (Cl, F, NO₂) influence the compound’s biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

Answer:

- Enhanced Bioactivity : Halogens increase electrophilicity and membrane permeability. The 4-fluoro-2-nitrophenoxy group enhances antibacterial activity via electron-withdrawing effects, while the 4-chlorophenyl moiety improves target binding affinity .

- Contradictions : Some studies report reduced solubility and toxicity with nitro groups, conflicting with observed potency in Gram-negative bacteria . SAR contradictions may arise from assay variability (e.g., bacterial strain differences) or competing mechanisms (e.g., redox cycling vs. target inhibition) .

Table 2: Biological Activity of Analogous Thiophene Carboxamides

Q. What experimental models are appropriate for evaluating anticancer activity, and how does efficacy compare to standard chemotherapeutics?

Answer:

Q. How can crystallography and computational modeling resolve contradictions in molecular stability and supramolecular interactions?

Answer:

- X-ray Diffraction : Identifies weak C–H···O/S interactions and dihedral angles (e.g., 8.5–13.5° between thiophene and phenyl rings), which influence crystal packing and solubility .

- Density Functional Theory (DFT) : Predicts electrostatic potential surfaces to optimize substituent positions for target binding .

- Contradiction Resolution : Discrepancies in reported melting points or solubility may arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Q. What strategies mitigate nitro group-associated toxicity while retaining bioactivity?

Answer:

Q. How do reaction solvents and catalysts impact the scalability of synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity but require post-synthesis purification. Green solvents (e.g., ethanol/water mixtures) reduce environmental impact .

- Catalysts : Al₂O₃ or K₂CO₃ enhances nucleophilic substitution efficiency by deprotonating phenolic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.